molecular formula C12H18N2O4S B4190198 ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B4190198
M. Wt: 286.35 g/mol
InChI Key: JWGBPEBBPLLZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate, also known as EETA, is a compound that has been extensively studied for its biological activities. EETA has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Mechanism of Action

The mechanism of action of ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been found to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of COX-2 and iNOS. This compound has been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess potent anti-oxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments include its potent biological activities, wide range of pharmacological properties, and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for research on ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate. One area of research is the development of novel synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound and its effects on various signaling pathways. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders, warrants further investigation.

Scientific Research Applications

Ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. It has also been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to possess potent anti-oxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

properties

IUPAC Name

ethyl 2-[2-(3-ethoxypropanoylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-3-17-6-5-10(15)14-12-13-9(8-19-12)7-11(16)18-4-2/h8H,3-7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGBPEBBPLLZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=NC(=CS1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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